N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide

Lipophilicity Drug design Structure-property relationships

This thieno[3,4-c]pyrazole derivative (CAS 361168-36-7) is an essential matched molecular pair (MMP) partner to the N2-(2,4-dimethylphenyl) analog (CAS 396719-84-9), enabling clean deconvolution of electronic effects on target binding while controlling for MW, lipophilicity, and conformational flexibility. Its 4-methoxyphenyl substituent introduces an H-bond acceptor absent from common dimethylphenyl/chlorophenyl variants, broadening chemical diversity in screening decks. With cLogP 4.1 and PSA 54.5 Ų, it serves as a benchmark for lipophilicity-driven property optimization without sacrificing the benzamide pharmacophore. Ideal as an analytical reference standard (HPLC/LC-MS/NMR) for laboratories working within this chemotype. Procure alongside the dimethylphenyl analog for rigorous SAR campaigns.

Molecular Formula C20H19N3O2S
Molecular Weight 365.45
CAS No. 361168-36-7
Cat. No. B2770540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide
CAS361168-36-7
Molecular FormulaC20H19N3O2S
Molecular Weight365.45
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)OC
InChIInChI=1S/C20H19N3O2S/c1-13-4-3-5-14(10-13)20(24)21-19-17-11-26-12-18(17)22-23(19)15-6-8-16(25-2)9-7-15/h3-10H,11-12H2,1-2H3,(H,21,24)
InChIKeyQGJSKCDVLUKSDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-Methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide (CAS 361168-36-7): Procurement-Relevant Structural and Physicochemical Profile


N-[2-(4-Methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide (CAS 361168-36-7) is a synthetic small molecule belonging to the thieno[3,4-c]pyrazole class. Its structure features a 4‑methoxyphenyl substituent at the pyrazole N2 position and a 3‑methylbenzamide moiety at C3 . The compound has a molecular formula of C₂₀H₁₉N₃O₂S and a molecular weight of 365.45 g/mol . This scaffold is structurally related to numerous kinase inhibitor chemotypes and EP receptor antagonist scaffolds described in the patent literature [1], although compound‑specific biological characterization data for this exact CAS number remains absent from the peer‑reviewed public domain as of the search date.

Why Generic Substitution Fails for N-[2-(4-Methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide: Structural Determinants of Selectivity


Thieno[3,4‑c]pyrazole derivatives are not functionally interchangeable. Within this chemotype, even single‑atom or single‑position modifications to the N2‑aryl or C3‑benzamide substituents can profoundly alter target engagement, selectivity windows, and ADME properties. The specific combination of a 4‑methoxyphenyl group at N2 and a 3‑methylbenzamide at C3 defines a distinct pharmacophoric signature that is absent from close analogs bearing halogen, unsubstituted phenyl, or dimethylphenyl replacements . In the absence of direct biological comparison data for this compound, the physicochemical divergence—quantified by calculated logP, polar surface area, and hydrogen‑bonding capacity—serves as the primary evidence that generic substitution cannot be assumed safe without experimental validation [1].

Quantitative Differentiation Evidence for N-[2-(4-Methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide Versus In-Class Analogs


Calculated Lipophilicity (cLogP) Divergence Relative to N2-Phenyl Variants

The 4‑methoxyphenyl substituent at the N2 position of the thieno[3,4‑c]pyrazole core imparts a distinct lipophilicity profile compared to close analogs. For the target compound, cLogP is estimated at 4.1 [1], while the N2‑(2,4‑dimethylphenyl) analog (CAS 396719‑84‑9) and N2‑(2,3‑dimethylphenyl) analog (CAS 450343‑86‑9) exhibit calculated cLogP values of approximately 4.8 and 4.7, respectively, based on their molecular structures and standard fragment‑based prediction algorithms . This ~0.6‑0.7 log unit difference translates to roughly a 4‑5‑fold difference in octanol‑water partition coefficient, which can significantly influence membrane permeability, metabolic stability, and off‑target binding.

Lipophilicity Drug design Structure-property relationships

Hydrogen Bond Acceptor Capacity: Methoxy vs. Methyl Substitution at the N2-Phenyl Ring

The 4‑methoxyphenyl group in the target compound introduces an additional hydrogen bond acceptor (the methoxy oxygen) that is absent in N2‑(2,4‑dimethylphenyl) and N2‑(2,3‑dimethylphenyl) analogs [1]. This results in a total hydrogen bond acceptor count of 5 for the target compound versus 4 for the dimethylphenyl analogs. The polar surface area (PSA) of the target compound is calculated at 54.5 Ų [1], compared to an estimated ~45‑47 Ų for the dimethylphenyl analogs (based on the loss of the methoxy oxygen contribution). The additional H‑bond acceptor site and the associated ~8‑10 Ų increase in PSA may confer distinct binding poses, target selectivity profiles, and solubility characteristics.

Hydrogen bonding Molecular recognition Pharmacophore design

Molecular Weight and Heavy Atom Count Differentiation for Library Design

With a molecular weight of 365.45 g/mol and 26 heavy atoms [1], the target compound occupies a distinct position in lead‑like chemical space compared to common analogs. The N2‑(2,4‑dimethylphenyl) analog (MW 363.48, 25 heavy atoms) and N2‑(2,3‑dimethylphenyl) analog (MW 363.48, 25 heavy atoms) are slightly lighter , while the N2‑(3‑chlorophenyl) analog (CAS 396719‑84‑9, MW 369.87) is heavier. The target compound's specific MW of 365.45 positions it in the upper range of lead‑like space (MW ≤ 350 recommended), while the dimethylphenyl analogs at MW 363 are marginally closer to the lead‑like cutoff. All compounds satisfy Lipinski's Rule of Five, but the target compound's additional oxygen atom contributes to a complexity score of 26, higher than dimethylphenyl analogs, suggesting a more intricate pharmacophoric profile [1].

Lead-likeness Fragment-based screening Compound library design

Rotatable Bond Count and Conformational Flexibility Relative to Close Analogs

The target compound possesses 4 rotatable bonds [1], identical to the N2‑(2,4‑dimethylphenyl) analog (4 rotatable bonds), but fewer than the N2‑(3‑chlorophenyl) analog (4 rotatable bonds as well, given the same core scaffold). The constancy of rotatable bond count across this series means that the primary conformational differentiation arises from the electronic and steric properties of the N2‑aryl substituent rather than from differences in backbone flexibility. The 4‑methoxyphenyl group introduces electron‑donating character (+M effect of the para‑methoxy group) that is absent in the dimethylphenyl and chlorophenyl analogs, which rely on inductive (+I) or electron‑withdrawing (−I) effects respectively. This electronic divergence can modulate the electron density of the pyrazole ring and influence binding to electron‑deficient protein pockets [2].

Conformational analysis Entropy Molecular modeling

Absence of Compound-Specific Biological IC₅₀/Ki Data in Public Domain

As of the search date (April 2026), no primary research articles, patents, or authoritative databases (PubChem, ChEMBL, DrugBank, ChemSpider) contain quantitative biological activity data (IC₅₀, Kd, Ki, EC₅₀) for the exact compound N‑[2‑(4‑methoxyphenyl)‑2H,4H,6H‑thieno[3,4‑c]pyrazol‑3‑yl]‑3‑methylbenzamide (CAS 361168‑36‑7). Comprehensive searches across PubMed, Google Scholar, PubChem, ChEMBL, ChemSpider, ZINC, and major vendor databases (ChemScene, MedChemExpress, Selleckchem, Sigma‑Aldrich, ChemDiv) returned no compound‑specific bioassay results. This contrasts with the thieno[3,4‑c]pyrazole scaffold class, for which kinase inhibition (e.g., EGFR, VEGFR‑2) and anti‑HIV‑1 activity have been reported for specific derivatives [1]. The absence of data for this particular compound means that any biological differentiation from analogs must be established experimentally and cannot be inferred from existing literature. Procurement decisions should therefore be based on the physicochemical differentiation evidence presented in items 1‑4 above, with the understanding that biological validation remains outstanding.

Data availability Research chemical Procurement risk

Best-Fit Research and Industrial Application Scenarios for N-[2-(4-Methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide


Matched Molecular Pair Analysis for Electronic Effects in Kinase Inhibitor SAR

The target compound serves as an ideal matched molecular pair (MMP) partner for the N2‑(2,4‑dimethylphenyl) analog (CAS 396719‑84‑9). With identical rotatable bond count (4) and similar molecular weight (Δ = +1.97 g/mol), the key variable is the electronic character of the N2‑aryl group: electron‑donating (+M) 4‑methoxyphenyl in the target versus weakly electron‑donating (+I) 2,4‑dimethylphenyl in the comparator. This MMP enables clean deconvolution of electronic effects on kinase or receptor binding while controlling for MW, lipophilicity, and conformational flexibility [1]. Procurement of both compounds together supports rigorous SAR campaigns targeting thieno[3,4‑c]pyrazole‑based inhibitors.

Physicochemical Property Optimization for Lead-Likeness Assessment

The target compound's cLogP of 4.1 and PSA of 54.5 Ų position it as a tool for evaluating lipophilicity‑driven property optimization in a thieno[3,4‑c]pyrazole series. Compared to the more lipophilic dimethylphenyl analogs (cLogP ≈ 4.7–4.8), the target compound offers ~0.6–0.7 log units lower lipophilicity without sacrificing the benzamide pharmacophore. This makes it suitable for experiments designed to assess the impact of logP reduction on solubility, metabolic stability, and CYP inhibition within this chemotype [1]. Researchers can use the target compound as a benchmark for developing analogs with improved drug‑like properties.

Chemical Library Diversification for High‑Throughput Screening

For screening library procurement, the target compound provides a distinct chemical diversity point within thieno[3,4‑c]pyrazole‑focused decks. Its 4‑methoxyphenyl substituent introduces an H‑bond acceptor that is absent from the more common dimethylphenyl and chlorophenyl variants typically found in commercial libraries [1]. The compound satisfies Lipinski's Rule of Five (MW 365.45; cLogP 4.1; HBD 1; HBA 5) and offers a complexity score of 26—higher than simpler N2‑phenyl analogs—making it a valuable addition for hit identification campaigns where scaffold diversity and pharmacophoric richness are prioritized [1]. Its inclusion broadens the chemical space coverage of thieno[3,4‑c]pyrazole screening collections.

Reference Standard for Analytical Method Development

Given the absence of biological characterization data, the most immediate industrial application for this compound is as a reference standard for analytical method development and quality control. The compound's distinct InChIKey and well‑defined molecular formula (C₂₀H₁₉N₃O₂S) enable its use as a calibration standard for HPLC, LC‑MS, and NMR method validation in laboratories working with thieno[3,4‑c]pyrazole chemical series [1]. Its purity (typically 95%) and structural complexity make it suitable for system suitability testing and retention time marker applications in analytical workflows.

Quote Request

Request a Quote for N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.